molecular formula C8H5N3O4S B2620128 N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 89899-03-6

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2620128
CAS No.: 89899-03-6
M. Wt: 239.21
InChI Key: BJDSHDHLPAZHLV-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains both a thiazole and a furan ring. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the thiazole ring and the carboxamide group on the furan ring contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Compounds in the same class, nitrofurans, have been known to target proteins like aldose reductase .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been shown to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .

Result of Action

The molecular and cellular effects of This compound Related compounds have been shown to have antihyperalgesic effects and inhibit the growth of pancreatic cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-amino-1,3-thiazol-2-yl)furan-2-carboxamide.

    Substitution: Various N-substituted derivatives.

    Oxidation: Furan-2,3-dione derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-(5-nitro-1,3-thiazol-2-yl)formamide: Similar structure but with a formamide group instead of a carboxamide group.

    5-nitro-2-furancarboxylic acid: Contains a nitro group on the furan ring but lacks the thiazole moiety.

    2-(5-nitro-2-furyl)-1,3-thiazole: Contains both furan and thiazole rings but with different substitution patterns.

Uniqueness

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the presence of both a nitro group and a carboxamide group, which contribute to its distinct chemical reactivity and biological activity. The combination of the thiazole and furan rings also enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDSHDHLPAZHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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